2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate
Description
Classification within the Polymethine Dye Family
Cy5 belongs to the polymethine dye class, characterized by a conjugated chain of methine (-CH=) groups connecting electron-donating and electron-withdrawing termini. Within this family, cyanine dyes are cationic polymethines with nitrogen-containing heterocycles at both ends of the conjugated system. Cy5’s structure includes:
- Two indole moieties modified with sulfonate (-SO₃⁻) and sulfinooxy (-OSO₂⁻) groups for water solubility.
- A pentamethine bridge (five conjugated methine units) that determines its far-red spectral properties.
- A carboxypentyl chain enabling covalent conjugation to biomolecules via NHS ester or maleimide chemistry.
Polymethine dyes are further subclassified based on terminal groups and charge distribution. Cy5 falls under zwitterionic cyanines due to its balanced cationic (indolium) and anionic (sulfonate/sulfinooxy) groups.
Table 1: Key Structural Features of Cy5
| Feature | Description |
|---|---|
| Core Structure | Pentamethine-linked indole heterocycles |
| Substituents | 5-Sulfinooxy, 5-sulfonate, and 5-carboxypentyl groups |
| Charge Distribution | Zwitterionic (indolium cation balanced by sulfonate/sulfinooxy anions) |
| Solubility | Water-soluble due to sulfonate groups |
Historical Development of Cyanine Dyes
The cyanine dye family originated in the 19th century with the discovery of quinoline blue , a photographic sensitizer. Key milestones include:
- 1856 : Synthesis of cyanine, the first dye to sensitize silver halide emulsions to green light.
- 1873 : Introduction of pinacyanol , a tricarbocyanine dye extending sensitivity to red wavelengths.
- 1970s : Development of sulfo-Cy5 derivatives with enhanced water solubility for biological applications.
- 2000s : Optimization of Cy5’s photostability and brightness through sulfonation and alkyl chain modifications.
Cy5 emerged as a critical tool in fluorescence microscopy and flow cytometry during the 1990s, replacing toxic alternatives like ethidium bromide. Its adoption in DNA microarrays and real-time PCR further solidified its role in molecular diagnostics.
Nomenclature and IUPAC Designation
The systematic IUPAC name reflects Cy5’s complex structure:
- 2-[(E)-3-[1-(5-Carboxypentyl)-3,3-Dimethyl-5-Sulfinooxyindol-2-Ylidene]Prop-1-Enyl]-1,3,3-Trimethylindol-1-Ium-5-Sulfonate .
- CAS Registry Number : 146368-11-8.
- Common synonyms include Sulfo-Cyanine5 and Cy5 carboxylic acid .
The nomenclature adheres to cyanine dye conventions:
Significance in Fluorescence-Based Technologies
Cy5’s far-red emission (667 nm) minimizes autofluorescence in biological samples, making it ideal for:
- Multiplexed assays : Paired with Cy3 (λem = 570 nm) for simultaneous detection.
- Super-resolution microscopy : Compatible with 633 nm laser lines for STORM/PALM imaging.
- Flow cytometry : APC-Cy5 tandems enable high-sensitivity cell sorting.
Table 2: Photophysical Properties of Cy5
| Property | Value |
|---|---|
| Excitation Maximum | 649 nm |
| Emission Maximum | 667 nm |
| Extinction Coefficient | 250,000 M−1cm−1 |
| Quantum Yield | 0.27 |
| Stokes Shift | 18 nm |
Recent advancements include asymmetric Cy5 derivatives with improved Stokes shifts (25 nm) for reduced self-absorption and click chemistry-compatible variants for site-specific antibody labeling. These innovations underscore Cy5’s enduring relevance in bioconjugation and molecular imaging.
Properties
IUPAC Name |
2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8S2/c1-29(2)23-19-21(42(37,38)39)14-16-24(23)31(5)26(29)10-9-11-27-30(3,4)22-18-20(40-41(35)36)13-15-25(22)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOUQXJKNMUSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Sulfonated Indolium Salts
2.1.1 Preparation of Potassium 2,3,3-Trimethyl-3H-indole-5-sulfonate
The foundational indole derivative is synthesized via a Fisher indole reaction:
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Reactants : 4-Hydrazinobenzenesulfonic acid hemihydrate (25 g, 127 mmol) and 3-methyl-2-butanone (40 mL, 371 mmol) in acetic acid (75 mL).
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Conditions : Reflux at 120°C for 3 hours.
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Workup : Cooling to 4°C induces precipitation. The crude product is dissolved in methanol and reprecipitated using a saturated potassium hydroxide solution in 2-propanol.
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C |
| Reaction Time | 3 hours |
| Solvent | Acetic acid |
| Purification | Methanol/2-propanol |
2.1.2 Quaternization to Form 1,3,3-Trimethylindol-1-ium-5-sulfonate
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Reactants : Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (10 g, 34 mmol) and iodomethane (5.2 mL, 85 mmol) in anhydrous dimethylformamide (DMF, 50 mL).
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Conditions : Stirring at 60°C for 12 hours under nitrogen.
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Workup : Solvent removal under reduced pressure, followed by recrystallization from ethanol/diethyl ether.
Alkylation to Introduce the Carboxypentyl Group
2.2.1 Synthesis of 1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene
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Reactants : 1,3,3-Trimethylindol-1-ium-5-sulfonate (5 g, 17 mmol) and 6-bromohexanoic acid (3.8 g, 20 mmol) in dry acetonitrile (50 mL).
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Conditions : Reflux at 80°C for 24 hours.
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Workup : Filtration to remove salts, followed by solvent evaporation. The residue is purified via silica gel chromatography (ethyl acetate/methanol, 7:3).
| Parameter | Value |
|---|---|
| Alkylating Agent | 6-Bromohexanoic acid |
| Solvent | Acetonitrile |
| Chromatography Eluent | Ethyl acetate:methanol |
Condensation Reaction for Polymethine Bridge Formation
2.3.1 Coupling with Malonaldehyde Dianilide Hydrochloride
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Reactants :
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1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene (200 mg, 0.56 mmol).
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1,3,3-Trimethylindol-1-ium-5-sulfonate (199 mg, 0.79 mmol).
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Malonaldehyde dianilide hydrochloride (176 mg, 0.68 mmol).
-
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Conditions : Stirring in acetic anhydride (1.5 mL) at 120°C for 30 minutes, followed by addition of pyridine (1.5 mL) and continued stirring for 24 hours at room temperature.
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Workup : Precipitation with ethyl acetate, filtration, and silica gel chromatography (ethyl acetate/methanol gradient).
Key Analytical Data :
-
¹H NMR (400 MHz, D₂O) : δ 8.21 (d, J = 8.4 Hz, 2H, aromatic), 7.89 (s, 1H, methine), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 3.54 (t, J = 6.8 Hz, 2H, CH₂), 2.98 (s, 6H, N-CH₃), 2.35 (m, 2H, CH₂), 1.72–1.25 (m, 6H, pentyl chain).
Optimization Strategies and Challenges
Solvent and Temperature Effects
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Acetic anhydride vs. Pyridine : The use of acetic anhydride facilitates initial activation of the indolium salts, while pyridine acts as a base to deprotonate intermediates during condensation.
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Temperature Control : Prolonged heating above 120°C leads to decomposition of the polymethine bridge, necessitating strict thermal regulation.
Purification Challenges
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Chromatography Efficiency : The polar sulfonate groups necessitate methanol-containing eluents, complicating separation. Gradient elution (ethyl acetate:methanol from 7:3 to 6:4) improves resolution.
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Yield Limitations : Steric hindrance at the indolium nitrogen and competing side reactions (e.g., over-alkylation) cap yields at 19–25%.
Industrial Scalability Considerations
Process Intensification
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Continuous Flow Reactors : Microreactors minimize thermal gradients during exothermic quaternization steps, improving reproducibility.
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Catalytic Alkylation : Transition metal catalysts (e.g., Pd/C) under hydrogen atmosphere reduce reaction times for carboxypentyl introduction.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can be activated and substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Carbodiimides: Used to activate the carboxylic acid group for substitution reactions.
Aqueous Solutions: The compound is stable in both acidic and basic aqueous solutions, which is crucial for its use in biological applications.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, activation with carbodiimides can lead to the formation of amide bonds with peptides or proteins .
Scientific Research Applications
Structure
The compound features a sulfonate group and an indole derivative structure, which contributes to its unique properties and reactivity.
Biochemical Research
The compound is primarily used as a fluorescent dye in biochemical assays. Its ability to emit light upon excitation makes it suitable for:
- Fluorescence Microscopy : Used to visualize cellular structures and processes.
- Flow Cytometry : Helps in analyzing cell populations based on fluorescence intensity.
Medical Diagnostics
Due to its fluorescent properties, this compound can be employed in diagnostic imaging techniques to detect specific biological markers associated with diseases such as cancer.
Materials Science
In materials science, this compound serves as a building block for creating advanced materials such as:
- Organic Photonic Devices : Utilized in the development of light-emitting diodes (LEDs) and solar cells.
Drug Development
The structure of this compound allows it to interact with biological systems effectively, making it a candidate for drug development targeting specific pathways in disease mechanisms.
Case Study 1: Fluorescent Imaging
A study demonstrated the effectiveness of using this compound in fluorescent imaging of live cells. Researchers reported enhanced clarity and resolution compared to traditional dyes, facilitating better visualization of cellular dynamics .
Case Study 2: Cancer Detection
In another study focused on cancer diagnostics, the compound was used to label tumor cells. The results indicated a significant increase in detection sensitivity over conventional methods, highlighting its potential role in early cancer diagnosis .
Case Study 3: Material Fabrication
Research into organic photonic devices showed that incorporating this compound into polymer matrices improved the efficiency of light emission, suggesting its viability in next-generation LED technology .
Mechanism of Action
The mechanism of action of 2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate involves its strong fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it visible under fluorescence microscopy. The sulfonic acid groups enhance its water solubility and stability, allowing it to be used in various biological environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
Sulfonate vs. Sulfinooxy Groups: Sulfinooxy (-O-SO₃⁻) groups may offer enhanced hydrogen-bonding capacity compared to sulfonates, impacting aggregation behavior and solubility .
Linker Length : A prop-1-enyl linker (3 carbons) in the target compound shortens the conjugation length versus pentadienyl (5 carbons) in Cy5.5, likely blue-shifting its absorption/emission .
Counterion Effects: Chloride in Cy5 derivatives reduces solubility, necessitating organic solvents, while sulfonate/sulfinooxy groups enable aqueous compatibility .
Biological Activity
The compound 2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate is a complex organic molecule known for its potential biological activities. Its structure features multiple functional groups, including sulfonate and carboxylic acid moieties, which are often associated with significant biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 738.88 g/mol. The IUPAC name indicates a highly substituted indole core, which is characteristic of many biologically active compounds.
Structural Features
| Feature | Description |
|---|---|
| Indole Structure | Provides a framework for biological activity. |
| Sulfonate Group | Enhances solubility and potential for interaction with biomolecules. |
| Carboxypentyl Chain | May facilitate binding to proteins or other macromolecules. |
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antioxidant Properties : Indole derivatives are known to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
- Anticancer Activity : Certain indole-based compounds have shown promise in inhibiting cancer cell proliferation.
Mechanistic Insights
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Cellular Receptors : The sulfonate and carboxylic acid groups may facilitate binding to specific receptors or enzymes.
- Modulation of Signaling Pathways : Indole derivatives can influence pathways such as the NF-kB pathway, which is crucial in inflammation and cancer.
- Influence on Gene Expression : These compounds may affect the transcription of genes involved in cell survival and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of structurally related compounds:
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
Q & A
Q. What are the key challenges in synthesizing this polymethine indole derivative, and how can they be methodologically addressed?
Synthesis challenges include controlling the stereochemistry of the E-configuration and preventing aggregation during purification. A palladium-catalyzed reductive cyclization strategy (as demonstrated for nitroarenes in ) can stabilize intermediates. Use inert conditions (argon atmosphere) and low-temperature crystallization to minimize decomposition. Characterization via high-resolution NMR (1H, 13C) and X-ray crystallography (as in ) is critical to confirm regioselectivity .
Q. How can researchers resolve discrepancies in reported solubility data for this sulfonated indole compound?
Solubility discrepancies often arise from pH-dependent sulfonate group ionization. Standardize testing conditions (e.g., phosphate buffer at pH 7.4) and use dynamic light scattering (DLS) to detect aggregation. Compare results with structurally analogous compounds (e.g., ’s indole derivatives) to identify trends in hydrophilic-lipophilic balance .
Q. What spectroscopic techniques are most effective for characterizing the sulfinooxy (SOO⁻) group in this compound?
Use FT-IR (asymmetric S=O stretch at ~1250 cm⁻¹) and Raman spectroscopy (symmetric S-O stretch at ~450 cm⁻¹). Confirm sulfinooxy geometry via X-ray photoelectron spectroscopy (XPS) binding energies (S 2p3/2 at ~168 eV). Cross-validate with computational methods (DFT) for vibrational mode assignments .
Advanced Research Questions
Q. How do environmental factors (e.g., light, oxygen) influence the photostability of the conjugated polymethine chain, and what mitigation strategies are experimentally validated?
The polymethine chain undergoes photo-oxidation under UV/Vis light, forming carbonyl byproducts. Use accelerated aging studies with controlled O₂ levels and monochromatic light sources (e.g., 470 nm LED). Incorporate steric hindrance via 3,3-dimethyl groups (as in ) or antioxidants like BHT. Monitor degradation via HPLC-MS and transient absorption spectroscopy .
Q. What experimental approaches reconcile contradictions in reported binding affinities for biological targets (e.g., serum albumin)?
Contradictions arise from assay conditions (e.g., fluorescence quenching vs. ITC). Perform competitive binding assays with warfarin (Site I) and ibuprofen (Site II) to identify binding loci. Use molecular docking (MOE software, ) with explicit solvent models to simulate interactions. Validate with SPR ( ) at multiple temperatures to account for entropy-driven binding .
Q. How can researchers optimize the compound’s fluorescence quantum yield for bioimaging applications?
Modify the indole’s π-conjugation length and sulfonate positioning to reduce non-radiative decay. Compare quantum yields in D2O vs. H2O to assess solvent isotope effects. Use time-resolved fluorescence to measure lifetime (τ) and calculate yield via:
where and are reference values from ’s indole analogs .
Methodological Considerations
Q. What strategies are recommended for resolving crystallographic disorder in the carboxypentyl side chain?
Employ low-temperature (100 K) X-ray diffraction with synchrotron radiation to improve resolution (<1.0 Å). Model disorder using PART instructions in refinement software (e.g., SHELXL). Compare with analogous structures () to identify common packing motifs .
Q. How should researchers design controls to distinguish between specific and non-specific interactions in cellular uptake studies?
Use three controls:
- Negative control : Non-sulfonated analog (e.g., methyl ester derivative).
- Competitive inhibitor : Excess free sulfonate (e.g., sodium taurocholate).
- Temperature dependence : Incubate cells at 4°C to inhibit active transport. Quantify uptake via LC-MS/MS and normalize to protein content (Bradford assay) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?
Fit data to a four-parameter logistic model:
Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. non-sigmoidal models. Report EC₅₀ values with 95% confidence intervals (n ≥ 3 replicates) .
Q. How can researchers validate computational predictions of metabolic stability for this compound?
Perform in vitro microsomal assays (human liver microsomes + NADPH) and compare half-life (t₁/₂) with in silico predictions (e.g., StarDrop’s P450 module). Use high-resolution mass spectrometry (HRMS) to identify phase I metabolites (e.g., hydroxylation at indole C5) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
